Propyl 2-hydroxy-2-methylpropanoate

Catalog No.
S15335784
CAS No.
3196-84-7
M.F
C7H14O3
M. Wt
146.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl 2-hydroxy-2-methylpropanoate

CAS Number

3196-84-7

Product Name

Propyl 2-hydroxy-2-methylpropanoate

IUPAC Name

propyl 2-hydroxy-2-methylpropanoate

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

InChI

InChI=1S/C7H14O3/c1-4-5-10-6(8)7(2,3)9/h9H,4-5H2,1-3H3

InChI Key

CSRFYVKSQFVNST-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C)(C)O

Propyl 2-hydroxy-2-methylpropanoate, also known as propyl isobutyrate, is an organic compound classified as a carboxylic acid ester. Its chemical formula is C7H14O3C_7H_{14}O_3, and it has a molecular weight of approximately 130.1849 g/mol. The compound features a propyl group attached to the ester functional group of 2-hydroxy-2-methylpropanoic acid, contributing to its characteristic sweet, fruity aroma reminiscent of berries .

The structure of propyl 2-hydroxy-2-methylpropanoate includes a central carbon atom bonded to both a hydroxyl group and a propyl group, making it a unique member of the ester family. Its IUPAC name reflects its structural components, indicating the presence of both a hydroxy group and an ester linkage.

Typical for esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-hydroxy-2-methylpropanoic acid and propanol.
    Propyl 2 hydroxy 2 methylpropanoate+H2O2 hydroxy 2 methylpropanoic acid+propanol\text{Propyl 2 hydroxy 2 methylpropanoate}+H_2O\rightarrow \text{2 hydroxy 2 methylpropanoic acid}+\text{propanol}
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can produce different esters.
    Propyl 2 hydroxy 2 methylpropanoate+AlcoholNew Ester+Propanol\text{Propyl 2 hydroxy 2 methylpropanoate}+\text{Alcohol}\rightarrow \text{New Ester}+\text{Propanol}
  • Esterification: The reverse reaction can occur when 2-hydroxy-2-methylpropanoic acid reacts with propanol in the presence of an acid catalyst.

Research into the biological activity of propyl 2-hydroxy-2-methylpropanoate indicates that it may exhibit antimicrobial properties and has been investigated for its potential use in food preservation due to its pleasant aroma and flavor profile . Additionally, compounds within its class are often evaluated for their effects on human health, including potential allergenic responses and metabolic pathways.

Several synthesis methods for propyl 2-hydroxy-2-methylpropanoate have been documented:

  • Esterification Reaction: This method involves reacting 2-hydroxy-2-methylpropanoic acid with propanol in the presence of an acid catalyst (e.g., sulfuric acid) to facilitate the formation of the ester.
    2 hydroxy 2 methylpropanoic acid+propanolPropyl 2 hydroxy 2 methylpropanoate+H2O\text{2 hydroxy 2 methylpropanoic acid}+\text{propanol}\rightarrow \text{Propyl 2 hydroxy 2 methylpropanoate}+H_2O
  • Transesterification: Propyl 2-hydroxy-2-methylpropanoate can also be synthesized by transesterifying another ester with propanol under suitable conditions.
  • Chemical Modification: Starting from commercially available precursors such as isobutyric acid, further modifications can yield propyl 2-hydroxy-2-methylpropanoate through controlled reactions.

Propyl 2-hydroxy-2-methylpropanoate finds applications in various fields:

  • Flavoring Agent: Its sweet and fruity aroma makes it suitable for use in food products as a flavoring agent.
  • Fragrance Industry: It is utilized in perfumes and scented products due to its pleasant scent profile.
  • Solvent Properties: The compound may serve as a solvent in various chemical processes or formulations.
  • Cosmetic Products: Due to its skin-friendly properties, it is sometimes included in cosmetic formulations.

Interaction studies involving propyl 2-hydroxy-2-methylpropanoate primarily focus on its metabolic pathways and potential interactions with other compounds within biological systems. Preliminary studies suggest that it may interact with enzymes responsible for ester hydrolysis, influencing absorption rates and bioavailability when included in dietary applications .

Several compounds share structural similarities with propyl 2-hydroxy-2-methylpropanoate. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
Ethyl 2-hydroxy-2-methylpropanoateC6H12O3Contains an ethyl group instead of a propyl group
Methyl 3-hydroxybutyrateC5H10O3Has a hydroxyl group on a different carbon position
Butyl 3-hydroxybutyrateC6H12O3Features a butyl group and differs by carbon chain length
IsobutyraldehydeC4H8OAn aldehyde rather than an ester, differing functional groups

Propyl 2-hydroxy-2-methylpropanoate stands out due to its specific combination of functional groups and carbon chain length, which contributes to its distinct sensory properties compared to similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

146.094294304 g/mol

Monoisotopic Mass

146.094294304 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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